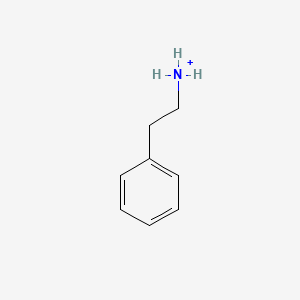

2-Phenylethanaminium

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[NH3+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-phenylethanaminium cation chemical structure and properties

Structure, Physicochemical Properties, and Pharmacological Interface

Executive Summary

The 2-phenylethanaminium cation (

While the neutral free base is required for membrane permeation, the cation is the species responsible for receptor binding (specifically TAAR1 ) and aqueous solubility. This guide analyzes the cation’s electronic structure, solid-state synthesis, and its critical metabolic instability mediated by Monoamine Oxidase B (MAO-B), providing a foundational reference for rational drug design.

Structural & Electronic Fundamentals

Chemical Identity and Protonation State

At a physiological pH of 7.4, 2-phenylethanamine exists almost exclusively (>99%) as the 2-phenylethanaminium cation. This speciation is governed by its acid dissociation constant (

-

SMILES (Cation): [NH3+]CCc1ccccc1

Table 1: Physicochemical Profile

| Property | Value | Context |

| Formula | Cationic species | |

| Molecular Weight | 122.19 g/mol | Cation only |

| 9.83 | Protonated amine group [1] | |

| LogP (Base) | 1.41 | Lipophilic, crosses BBB |

| LogD (pH 7.4) | -1.7 (approx) | Highly hydrophilic cation |

| Crystal System | Orthorhombic | Hydrochloride salt ( |

Conformational Analysis

The flexibility of the ethyl chain allows the cation to adopt multiple conformers. In solution, an equilibrium exists between the anti (trans) and gauche rotamers.

-

Anti Conformer: Energetically favored in isolation due to minimized steric hindrance between the phenyl ring and the ammonium group.

-

Gauche Conformer: Often stabilized in receptor binding pockets (e.g., TAAR1) or by cation-

interactions in specific solvent environments.

Synthesis & Solid-State Engineering

For research and pharmaceutical applications, the cation is stabilized as a salt, most commonly the hydrochloride. The following protocol describes the isolation of high-purity 2-phenylethanaminium chloride.

Protocol: Synthesis of 2-Phenylethanaminium Chloride

Objective: Conversion of the volatile, air-sensitive free base into a stable, crystalline ionic lattice.

Reagents:

-

2-Phenylethanamine (Free Base), >99% purity.[3]

-

Hydrochloric acid (37% aq) or Hydrogen chloride in diethyl ether (2.0 M).

-

Solvent: Anhydrous Ethanol and Diethyl Ether.

Methodology:

-

Dissolution: Dissolve 10 mmol of 2-phenylethanamine free base in 10 mL of anhydrous ethanol. Maintain temperature at 0°C to reduce volatility.

-

Acidification: Dropwise add HCl (stoichiometric equivalent, 1.05 eq) while stirring.

-

Mechanistic Note: The lone pair on the nitrogen attacks the hydronium ion, forming the quaternary ammonium center. The reaction is highly exothermic; cooling prevents thermal degradation.

-

-

Crystallization: Add diethyl ether until turbidity is observed. Cool to -20°C overnight. The change in dielectric constant forces the ionic salt out of solution.

-

Filtration: Vacuum filter the white needles. Wash with cold ether to remove unreacted base.

-

Drying: Desiccate under vacuum over

.

Result: White crystalline powder, MP 217–220 °C.[4]

Crystal Packing (Space Group )

X-ray diffraction studies of the chloride salt reveal a network dominated by hydrogen bonding. The ammonium protons (

Biological Interface & Pharmacology

The 2-phenylethanaminium cation is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor (GPCR) located intracellularly in presynaptic monoamine neurons.

Signaling Pathway (TAAR1 Agonism)

Unlike classical neurotransmitters that bind surface receptors, PEA must be transported into the neuron (via DAT/NET) to access intracellular TAAR1. Activation triggers a

Figure 1: The intracellular signaling cascade initiated by 2-phenylethanaminium binding to TAAR1, leading to monoamine efflux.

Metabolic Instability (MAO-B)

The therapeutic utility of PEA is limited by its extremely short half-life (

Figure 2: The oxidative deamination pathway. MAO-B converts the amine to an aldehyde, which is rapidly oxidized to phenylacetic acid.[1]

References

-

PubChem. (2025).[2][7][8] 2-Phenylethanaminium (Compound Summary).[2][8] National Library of Medicine. Available at: [Link]

-

Arkenbout, A. H., Meetsma, A., & Palstra, T. T. (2007). (2-Phenylethyl)ammonium chloride.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 63(6), o2987. Available at: [Link]

-

Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators.[4][6] Journal of Neurochemistry, 90(2), 257-271. Available at: [Link]

-

Lindemann, L., et al. (2008).[9] Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(3), 948-956. Available at: [Link]

-

Yang, H. Y., & Neff, N. H. (1973). Beta-phenylethylamine: A specific substrate for type B monoamine oxidase of brain. Journal of Pharmacology and Experimental Therapeutics, 187(2), 365-371. Available at: [Link]

Sources

- 1. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]

- 2. 2-Phenylethylazanium;chloride | C8H12ClN | CID 2750517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-phenylethanaminium chloride | CAS#:156-28-5 | Chemsrc [chemsrc.com]

- 4. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]

- 5. phenethylammonium chloride [webbook.nist.gov]

- 6. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Phenylethanaminium | C8H12N+ | CID 448751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine [frontiersin.org]

Technical Analysis: Phenethylammonium Dissociation Kinetics & 2-Phenylethylamine Physicochemical Properties

Topic: Phenethylammonium vs. 2-Phenylethylamine pKa Values Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (

The experimentally validated thermodynamic

This value indicates that at physiological pH (7.4), the molecule exists predominantly (>99.6%) in its cationic, protonated form (phenethylammonium). This guide analyzes the equilibrium dynamics between the conjugate acid and the free base, details the thermodynamic dependencies, and provides a validated protocol for experimental determination.

Fundamental Chemical Equilibrium

It is a common nomenclature error to assign a

The Dissociation Mechanism

The equilibrium in aqueous solution is defined by the transfer of a proton from the ammonium headgroup to a water molecule:

-

Reactant: Phenethylammonium (Cationic, hydrophilic, salt form).

-

Product: 2-Phenylethylamine (Neutral, lipophilic, free base).

Visualization of Equilibrium States

The following diagram illustrates the species dominance across the pH scale, highlighting the critical transition point (equivalence) at pH 9.83.

Figure 1: Species dominance shift. At pH 9.83, [Acid] = [Base].[1] Below this threshold, the cationic form dominates, impacting lipid membrane permeability.

Quantitative Data & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimental values from potentiometric and spectrophotometric assays.

Table 1: Physicochemical Profile of 2-Phenylethylamine Species

| Parameter | Value | Conditions | Relevance |

| Experimental | 9.83 | 25°C, Aqueous | Core dissociation constant [1]. |

| LogP (Free Base) | 1.41 | Octanol/Water | Lipophilicity of the uncharged form; indicates good BBB permeability [2]. |

| LogD (pH 7.4) | -0.8 to -1.1 | Physiological | Effective distribution coefficient. The negative value reflects the high ionization percentage. |

| Molecular Weight | 121.18 g/mol | Free Base | Small molecular size aids diffusion. |

| % Ionized (pH 7.4) | 99.63% | Blood Plasma | Calculated via Henderson-Hasselbalch. |

| % Ionized (pH 2.0) | ~100% | Gastric Fluid | Complete protonation in the stomach. |

Temperature Dependence (Thermodynamics)

The

Researchers must apply the Van't Hoff correction when extrapolating values to physiological temperature (37°C):

-

Insight: The

of phenethylammonium drops by approximately 0.03 units per °C increase. At 37°C, the

Biological & Pharmacological Implications[5][9][11][12][13]

The

The "Ion Trapping" Phenomenon

Because the

-

Mechanism: PEA relies on specific transport mechanisms or the small fraction of unionized base (0.37% at 25°C, ~0.8% at 37°C) to permeate membranes.

-

Intracellular Fate: Once inside a cell (or lysosome) with a lower pH, the equilibrium shifts further toward the cation, potentially "trapping" the molecule inside the organelle.

Receptor Interaction (TAAR1)

The cationic ammonium headgroup is essential for binding to the Trace Amine-Associated Receptor 1 (TAAR1). The aspartate residue in the receptor's orthosteric binding site forms an ionic bond with the protonated nitrogen of phenethylammonium [3].

Experimental Protocol: Potentiometric Determination of pKa

Objective: Determine the precise thermodynamic

Reagents & Equipment

-

Analyte: 2-Phenylethylamine Hydrochloride (99%+ purity).

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[2]

-

Inert Gas: High-purity Nitrogen or Argon.

-

Instrumentation: Potentiometer with glass electrode (resolution ±0.001 pH), jacketed titration vessel (25°C ±0.1).

Workflow Diagram

Figure 2: Potentiometric titration workflow. Step 3 is critical; atmospheric

Detailed Methodology (Causality & Logic)

-

System Preparation:

-

Use a jacketed vessel connected to a water bath at 25°C. Reason:

is temperature-dependent; fluctuations introduce significant error. -

Dissolve ~100 mg of PEA-HCl in 50 mL of 0.15 M KCl. Reason: KCl maintains constant ionic strength (

), ensuring activity coefficients (

-

-

Carbonate Exclusion (Critical):

-

Purge the solution with

for 15 minutes prior to and during titration (over the liquid surface). -

Causality: PEA is a strong base.[1][3] If exposed to air, it rapidly absorbs

to form carbamates or carbonates, which act as a buffer system, artificially lowering the observed pH and flattening the titration curve endpoint.

-

-

Titration:

-

Calculation:

-

Use the Henderson-Hasselbalch rearrangement for each point in the buffer region:

-

Average the calculated

values for statistical reliability.

-

References

-

PubChem. (2025).[6] Compound Summary: 2-Phenylethylamine (CID 1001). National Library of Medicine. Retrieved from [Link]

- Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.

-

Borowsky, B., et al. (2001). Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Retrieved from [Link]

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for IUPAC values).

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for potentiometric protocol standards).

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Phenylethanaminium in Engineering High-Stability Ruddlesden-Popper Perovskites

An In-depth Technical Guide:

Executive Summary

The rapid evolution of perovskite optoelectronics is largely driven by the quest for materials that couple high performance with long-term operational stability. While three-dimensional (3D) perovskites have achieved remarkable power conversion efficiencies, their susceptibility to environmental degradation remains a critical barrier to commercialization. Two-dimensional (2D) Ruddlesden-Popper (RP) perovskites have emerged as a compelling solution, offering superior intrinsic stability. At the heart of this stability lies the organic spacer cation, a molecular building block that defines the material's structure and properties. This guide provides a comprehensive technical analysis of 2-phenylethanaminium (PEA), a canonical aromatic spacer cation, detailing its fundamental role in dictating the structural, optoelectronic, and stability characteristics of RP perovskites. We will explore its function as a structural template, its profound impact on charge carrier dynamics, and its critical contribution to environmental resilience. Furthermore, we will delve into advanced strategies involving PEA modification and provide field-proven methodologies for the synthesis and characterization of high-quality PEA-based perovskite films.

The Architectural Blueprint: 2-Phenylethanaminium as the Spacer Cation

Ruddlesden-Popper perovskites are a class of layered materials with the general chemical formula (A')₂(A)n-₁BₙX₃ₙ₊₁[1][2]. In this structure:

-

A' is a large, bulky organic cation that separates the inorganic layers.

-

A is a small cation (e.g., methylammonium (MA⁺) or formamidinium (FA⁺)) that occupies the voids within the perovskite lattice.

-

B is a divalent metal cation (typically Pb²⁺ or Sn²⁺).

-

X is a halide anion (I⁻, Br⁻, or Cl⁻).

-

n represents the number of corner-sharing metal-halide octahedra layers sandwiched between the A' cation bilayers.

The 2-phenylethanaminium (PEA, C₆H₅(CH₂)₂NH₃⁺) cation serves as the archetypal 'A'' spacer. Its bulky, aromatic structure is too large to be incorporated into the inorganic cage, forcing the perovskite to adopt a 2D layered architecture[3][4]. These layers consist of inorganic [PbI₆]⁴⁻ octahedra forming quantum wells, which are electronically isolated by the insulating organic PEA bilayers that act as dielectric barriers[1][5].

The PEA cations within the bilayers are held together by van der Waals forces between the phenyl rings, creating a hydrophobic shield that is crucial for the material's stability. This defined separation of inorganic and organic sub-lattices is the primary reason for the enhanced stability of RP phases compared to their 3D counterparts[6][7].

Caption: Workflow for PEA-based perovskite films.

Advanced Engineering and Future Outlook

The versatility of the PEA molecule makes it an excellent platform for further chemical engineering to fine-tune perovskite properties.

-

PEA Functionalization: A leading strategy is the substitution of hydrogen atoms on the phenyl ring. For example, using fluorinated 4-fluoro-phenethylammonium (4FPEA) as a spacer has been shown to increase the formation energy, enhancing the material's stability.[8] The introduction of fluorine dipoles can also optimize energy level alignment and improve charge dissociation, leading to solar cells with efficiencies exceeding 17%.[8]

-

Mixed-Spacer Systems: Combining PEA with other organic cations, such as n-butylamine (BA), in tin-based RP perovskites has been used to control the crystallization process.[9] This approach can suppress the formation of unwanted intermediate phases, leading to higher quality films and improved device performance.[9]

-

Novel PEA Derivatives: The development of novel spacers derived from PEA, such as the cyclized dihydroindole (IDN) cation, has pushed performance even further. IDN-based perovskites exhibit reduced inorganic layer distortion and a lower exciton binding energy, resulting in solar cell efficiencies of 17.60%, significantly surpassing conventional PEA-based devices.[10]

The future of RP perovskites will likely involve the rational design of new aromatic and functionalized spacer cations based on the PEA template. These efforts will focus on minimizing exciton binding energy and improving out-of-plane conductivity without sacrificing the exceptional stability that makes these materials so promising for next-generation optoelectronics.

References

-

Fluorinated 2-Phenylethylammonium Spacer Cations for Improved Stability of Ruddlesden–Popper Pb/Sn Halide Perovskites: Insight from First-Principles Calculations. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

2D Ruddlesden–Popper X-FPEA PbI perovskites for highly stable PeLED with improved opto- electro-mechanical properties. (2025). SpringerLink. Retrieved February 21, 2026, from [Link]

-

Photoluminescence and Stability of 2D Ruddlesden–Popper Halide Perovskites. (2025). MDPI. Retrieved February 21, 2026, from [Link]

-

Photoluminescence and Stability of 2D Ruddlesden–Popper Halide Perovskites. (2025). FULIR. Retrieved February 21, 2026, from [Link]

-

Thermal and Humidity Stability of Mixed Spacer Cations 2D Perovskite Solar Cells. (2021). PMC. Retrieved February 21, 2026, from [Link]

-

Understanding the role of spacer cation in 2D layered halide perovskites to achieve stable perovskite solar cells. (2022). Materials Advances. Retrieved February 21, 2026, from [Link]

-

Unraveling the Impact of a Cyclized Phenylethylamine-Derived Spacer Cation on the Structural, Electrical, and Photovoltaic Performance of Quasi-2D Ruddlesden-Popper Perovskites. (2025). PubMed. Retrieved February 21, 2026, from [Link]

-

Metastructure Engineering with Ruddlesden–Popper 2D Perovskites: Stability, Flexibility, and Quality Factor Trade-Offs. (2024). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Effect of 2D Ruddlesden-Popper perovskite on performance and stability of porous solar cells. (n.d.). IOPscience. Retrieved February 21, 2026, from [Link]

-

Ruddlesden–Popper Perovskites: Synthesis and Optical Properties for Optoelectronic Applications. (2019). PMC. Retrieved February 21, 2026, from [Link]

-

Ruddlesden–Popper 2D perovskites of type (C6H9C2H4NH3)2(CH3NH3)n−1PbnI3n+1 (n = 1–4) for optoelectronic applications. (n.d.). Academia.edu. Retrieved February 21, 2026, from [Link]

-

Highly Efficient and Stable FA-Based Quasi-2D Ruddlesden-Popper Perovskite Solar Cells by the Incorporation of β-Fluorophenylethanamine Cations. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Vibrational relaxation dynamics in layered perovskite quantum wells. (n.d.). eScholarship. Retrieved February 21, 2026, from [Link]

-

Facile synthesis of two-dimensional Ruddlesden–Popper perovskite quantum dots with fine-tunable optical properties. (2018). PMC. Retrieved February 21, 2026, from [Link]

-

Unraveling the Impact of a Cyclized Phenylethylamine‐Derived Spacer Cation on the Structural, Electrical, and Photovoltaic Performance of Quasi‐2D Ruddlesden‐Popper Perovskites. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Spacer Loss upon 2D Ruddlesden–Popper Halide Perovskite Annealing Raises Film Properties and Solar Cell Performances. (2025). MDPI. Retrieved February 21, 2026, from [Link]

-

Organic Cation Dynamics in the Layered Lead Iodide Perovskites BA2PbI4 and PEA2PbI4. (2025). PMC. Retrieved February 21, 2026, from [Link]

-

Aromatic spacer engineering for 2D halide perovskites and their application in solar cells. (2024). Ho Research Group at CityU HK. Retrieved February 21, 2026, from [Link]

-

Influence of Organic Spacer Cation on Dark Excitons in 2D Perovskites. (2023). arXiv. Retrieved February 21, 2026, from [Link]

-

Controllable Synthesis of Two-Dimensional Ruddlesden–Popper-Type Perovskite Heterostructures. (2017). Figshare. Retrieved February 21, 2026, from [Link]

-

2D Intermediate Suppression for Efficient Ruddlesden–Popper (RP) Phase Lead-Free Perovskite Solar Cells. (2019). ACS Publications. Retrieved February 21, 2026, from [Link]

-

2‐Thiopheneformamidinium‐Based 2D Ruddlesden–Popper Perovskite Solar Cells with Efficiency of 16.72% and Negligible Hysteresis. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

High-efficiency two-dimensional Ruddlesden-Popper perovskite solar cells. (2016). PubMed. Retrieved February 21, 2026, from [Link]

-

Structural and optical properties of 2D Ruddlesden‐Popper perovskite (BA)2(FA)n−1PbnI3n+1 compounds for photovoltaic applications. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Structural and Optoelectronic Properties of Two-Dimensional Ruddlesden–Popper Hybrid Perovskite CsSnBr 3. (2021). MDPI. Retrieved February 21, 2026, from [Link]

-

2D Ruddlesden–Popper X-FPEA2PbI4 perovskites for highly stable PeLED with improved opto-electro-mechanical properties. (2025). PMC. Retrieved February 21, 2026, from [Link]

-

2D Ruddlesden–Popper X-FPEA2PbI4 perovskites for highly stable PeLED with improved opto-electro-mechanical properties. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Phonon Properties and Lattice Dynamics of Two- and Tri-Layered Lead Iodide Perovskites Comprising Butylammonium and Methylammonium Cations—Temperature-Dependent Raman Studies. (2024). MDPI. Retrieved February 21, 2026, from [Link]

-

Intriguing Ultrafast Charge Carrier Dynamics in Two-Dimensional Ruddlesden–Popper Hybrid Perovskites. (2021). KAUST Repository. Retrieved February 21, 2026, from [Link]

-

Probing Lattice Dynamics in Two-Dimensional Inorganic Pseudohalide Perovskites with Ultrafast Infrared Spectroscopy. (2022). Stanford University. Retrieved February 21, 2026, from [Link]

Sources

- 1. Ruddlesden–Popper Perovskites: Synthesis and Optical Properties for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. escholarship.org [escholarship.org]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. DSpace [repository.kaust.edu.sa]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unraveling the Impact of a Cyclized Phenylethylamine-Derived Spacer Cation on the Structural, Electrical, and Photovoltaic Performance of Quasi-2D Ruddlesden-Popper Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]

phenethylammonium cation Van der Waals radius and spacing

Executive Summary

The phenethylammonium cation (

This guide synthesizes the structural parameters of

Section 1: Molecular Dimensions & Van der Waals Topology

Unlike spherical inorganic cations (e.g.,

The Anisotropic Architecture

The cation consists of a rigid, planar phenyl ring connected to a flexible ethyl-ammonium tail.[1][2]

-

Molecular Length (

): The distance along the primary axis (from the para-hydrogen of the phenyl ring to the nitrogen atom).[1] -

Molecular Width (

): Defined by the phenyl ring's cross-section.[1][2]

Table 1: Structural Dimensions of the Phenethylammonium Cation

| Parameter | Value (Approx.) | Context |

| Molecular Length ( | 9.2 Å | Fully extended conformation (all-trans).[1][2] |

| Van der Waals Volume ( | ~135 ų | Calculated via DFT/isocharge density.[1][2] |

| Effective Ionic Radius ( | ~2.8 – 3.2 Å | Effective radius for tolerance factor ( |

| Phenyl Ring Width ( | 6.1 Å | Maximum width of the steric bulk (Verloop parameter).[1][2] |

| Phenyl Ring Thickness ( | 3.4 Å | Minimum width (VDW thickness of the |

Critical Insight: In 2D perovskites, the "effective radius" (

) is often back-calculated from the tolerance factor.[1][2] For, this value is significantly larger than (1.8 Å) or (2.5 Å), necessitating the formation of layered (Ruddlesden-Popper) phases rather than 3D bulk structures.[1]

Section 2: Intermolecular Spacing in Crystal Lattices

The "spacing" of

The Bilayer Architecture

In these lattices,

-

Interlayer Spacing (

-spacing): The distance between equivalent inorganic layers (from the center of one Pb atom to the next).[1][2] -

Barrier Width (

): The thickness of the organic insulating layer itself.[1][2]

Note: The value of 10.0 Å for the bilayer implies that the two

molecules (each ~9.2 Å long) are interdigitated or significantly tilted (typicallyrelative to the inorganic plane) to fit within this space.[1][2]

Visualization of the Packing Motif

Figure 1: Schematic of the

Section 3: Steric Parameters in Drug Design

In pharmacology, the "spacing" refers to the capacity of the

Verloop Sterimol Parameters

For Structure-Activity Relationship (SAR) studies, use these specific vectors to quantify steric bulk:

- (Length): Critical for depth of pocket penetration.[1][2]

-

(Minimum Width): The "thin" dimension of the phenyl ring.[1][2]

-

Value: 1.70 Å (Radius)

3.40 Å (Diameter).[1]

-

- (Maximum Width): The "flat" dimension of the phenyl ring.[1][2]

Implication: Modifications at the para-position (e.g., adding a methyl group) increase

Section 4: Experimental Protocols

To validate these values in your specific system (e.g., a new mixed-cation perovskite or a novel salt), follow these self-validating protocols.

Protocol A: Determination of Interlayer Spacing ( ) via XRD

Objective: Precise measurement of the organic barrier width.[1][2]

-

Film Preparation: Spin-coat the

solution (0.5 M in DMF) onto a glass substrate. Anneal at 100°C for 10 min. -

Measurement: Perform

X-ray Diffraction (XRD) scan from -

Analysis:

-

Calculation of Organic Width:

Protocol B: Computational Estimation of Effective Radius

Objective: Calculate

-

Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) of the free

cation in vacuum.[1][2] -

Center of Mass (COM): Calculate the COM of the molecule.[1][2]

-

Distance Measurement: Identify the atom furthest from the COM (typically the para-hydrogen).[1][2] Measure distance

.[1][2] -

Radius Calculation:

-

Output: Use this

to calculate the Goldschmidt Tolerance Factor (

References

-

Smith, I. C., et al. (2014).[1][2] "Between the Sheets: Electronic Structure and Optical Properties of Layered Lead Iodide Perovskites." Chemical Reviews. Link[1]

- Source for (PEA)2PbI4 interlayer spacing and electronic barrier properties.

-

Stoumpos, C. C., et al. (2016).[1][2] "Ruddlesden–Popper Hybrid Lead Iodide Perovskite 2D Homologous Semiconductors." Journal of the American Chemical Society.[1][2] Link[1]

-

Verloop, A., et al. (1976).[1][2] "Development and application of new steric substituent parameters in drug design." Drug Design.

- Foundational text for Sterimol parameters (L, B1, B5).

-

Kieslich, G., et al. (2014).[1][2] "Solid-state principles applied to organic–inorganic perovskites: new tricks for an old dog." Chemical Science. Link

- Methodology for calculating effective ionic radii of non-spherical c

-

Goldschmidt, V. M. (1926).[1][2] "Die Gesetze der Krystallochemie." Naturwissenschaften.[1][2]

- Original definition of the tolerance factor and ionic radii principles.

Sources

Methodological & Application

Application Notes & Protocols: Preparation and Use of 2-Phenylethanaminium Iodide in Isopropanol for Surface Treatment

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of 2-phenylethanaminium iodide (PEAI) dissolved in isopropanol (IPA) for surface treatment applications. Primarily focusing on the burgeoning field of perovskite solar cells (PSCs), these protocols detail the precise methodology for creating stable PEAI solutions and their subsequent use in passivating surfaces to enhance device performance and stability. The underlying chemical principles, safety considerations, and characterization techniques are also thoroughly discussed to ensure scientific rigor and reproducibility.

Introduction: The Significance of PEAI Surface Treatment

Surface defects in crystalline materials, particularly at interfaces, are a significant source of performance degradation in various optoelectronic and pharmaceutical applications. In the context of perovskite solar cells, these defects act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and long-term stability of the devices.[1][2]

2-Phenylethanaminium iodide (PEAI), an organic ammonium salt, has emerged as a highly effective surface passivating agent.[1][3] When applied as a thin layer, typically from an isopropanol solution, the bulky phenethylammonium (PEA+) cations and iodide (I-) ions interact with the perovskite surface. This interaction effectively "heals" surface defects, such as undercoordinated lead ions (Pb2+) and halide vacancies, by forming a 2D perovskite-like capping layer.[1][3][4] This passivation layer not only reduces non-radiative recombination but also enhances the hydrophobicity of the perovskite film, thereby improving its resistance to moisture-induced degradation.[4][5] The result is a significant improvement in key photovoltaic parameters, including open-circuit voltage (Voc), fill factor (FF), and overall PCE.[1][6][7]

Isopropanol is the solvent of choice for this application due to its moderate polarity, which allows for the dissolution of the ionic PEAI, and its volatility, which ensures rapid evaporation without leaving significant residues.[8][9][10] Its ability to be mixed with water allows for fine-tuning of its properties if required.[9]

Materials and Safety

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 2-Phenylethanaminium Iodide (PEAI) | >98.0% purity (HPLC) | Active passivation agent |

| Isopropanol (IPA) | Anhydrous, ≥99.5% | Solvent |

| Magnetic Stirrer with Hotplate | - | Dissolution of PEAI |

| Magnetic Stir Bar | - | Agitation |

| Volumetric Flasks | Class A | Accurate solution preparation |

| Pipettes | Calibrated | Precise liquid handling |

| Syringe Filters | 0.2 µm, PTFE or nylon | Removal of particulates |

| Analytical Balance | 0.1 mg readability | Accurate weighing of PEAI |

| Nitrogen-filled Glovebox | <1 ppm O2, <1 ppm H2O | Inert atmosphere for preparation and storage |

Safety Precautions

2-Phenylethanaminium Iodide (PEAI):

-

Hazards: Causes skin and serious eye irritation.[11][12] May be harmful if swallowed and may cause respiratory irritation.[11][12]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[13] Handle in a well-ventilated area or a fume hood to avoid dust inhalation.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] PEAI is hygroscopic and should be stored under an inert atmosphere.[13][14]

Isopropanol (IPA):

-

Hazards: Highly flammable liquid and vapor.[15][16] Causes serious eye irritation. May cause drowsiness or dizziness.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[17] Use in a well-ventilated area. Wear appropriate PPE.

-

Storage: Store in a tightly closed container in a well-ventilated place.

Always consult the Safety Data Sheet (SDS) for both PEAI and IPA before handling.[12][17]

Protocol: Preparation of PEAI in Isopropanol Solution

This protocol describes the preparation of a 10 mg/mL PEAI solution in IPA, a concentration frequently cited for effective surface passivation.[7][18] Researchers may need to optimize the concentration for their specific application.[3][18]

Step-by-Step Procedure

-

Environment: Perform all steps inside a nitrogen-filled glovebox to prevent moisture contamination.

-

Weighing: Accurately weigh the required amount of PEAI powder using an analytical balance. For a 10 mL solution of 10 mg/mL, weigh 100 mg of PEAI.

-

Dissolution:

-

Transfer the weighed PEAI into a clean, dry volumetric flask (e.g., 10 mL).

-

Add approximately half of the final volume of anhydrous IPA to the flask.

-

Add a small, clean magnetic stir bar.

-

Place the flask on a magnetic stirrer and stir at a moderate speed (e.g., 300-500 rpm) at room temperature. Gentle heating (e.g., 40-60°C) can be applied to aid dissolution, though it is often not necessary for these concentrations.[8]

-

-

Completion: Once the PEAI is fully dissolved, remove the flask from the stirrer. Add anhydrous IPA to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Filtration: For optimal results, filter the solution through a 0.2 µm syringe filter to remove any undissolved particulates that could negatively impact the surface treatment.

-

Storage: Store the prepared solution in a tightly sealed, labeled container inside the glovebox. The solution is best used fresh, but can be stored for short periods.

Solution Preparation Workflow

Caption: Workflow for preparing PEAI in IPA solution.

Protocol: Surface Treatment Application

This protocol details the application of the prepared PEAI/IPA solution onto a substrate, such as a perovskite film, using spin-coating.

Step-by-Step Procedure

-

Substrate Preparation: Ensure the substrate to be treated is clean and ready. For perovskite films, this step is typically performed immediately after the perovskite layer has been annealed and cooled.

-

Spin-Coater Setup: Place the substrate onto the chuck of a spin-coater located inside the glovebox.

-

Dispensing: Dispense a sufficient amount of the PEAI/IPA solution to cover the entire surface of the substrate (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate).

-

Spin-Coating:

-

Annealing: Transfer the coated substrate to a hotplate inside the glovebox. Anneal at a moderate temperature, typically around 100°C, for 10 minutes.[2][5] This step helps to promote the interaction between the PEAI and the substrate surface.

-

Cooling: Allow the substrate to cool to room temperature before proceeding with subsequent processing steps (e.g., deposition of the next layer in a solar cell device).

Surface Treatment Workflow

Caption: Workflow for PEAI surface treatment via spin-coating.

Characterization and Validation

The effectiveness of the PEAI surface treatment should be validated through a series of characterization techniques.

| Technique | Purpose | Expected Outcome |

| Scanning Electron Microscopy (SEM) | To observe changes in surface morphology. | PEAI-treated films may exhibit smoother surfaces and less distinct grain boundaries.[18] |

| X-ray Diffraction (XRD) | To identify the formation of a 2D perovskite phase. | Appearance of low-angle diffraction peaks characteristic of (PEA)2PbI4. |

| Photoluminescence (PL) Spectroscopy | To probe non-radiative recombination. | Increased PL intensity and longer PL decay lifetimes indicate effective defect passivation.[19] |

| Contact Angle Measurement | To assess surface hydrophobicity. | An increased water contact angle signifies a more hydrophobic surface, which is beneficial for moisture stability.[20] |

| X-ray Photoelectron Spectroscopy (XPS) | To analyze surface chemical composition and bonding. | Can confirm the presence of PEA+ on the surface and changes in the chemical environment of Pb and I atoms.[19][20] |

| Device Performance (for PSCs) | To quantify the impact on photovoltaic parameters. | Increased Voc, FF, and overall PCE compared to untreated control devices.[1][7] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete dissolution of PEAI | Insufficient stirring/heating; poor solvent quality. | Increase stirring time/temperature (not exceeding 60°C); use fresh, anhydrous IPA. |

| Hazy or non-uniform film after spin-coating | Particulates in the solution; improper spin-coating parameters. | Filter the solution before use; optimize spin speed and time. |

| Poor device performance despite treatment | Sub-optimal PEAI concentration; incomplete surface coverage. | Prepare a range of concentrations (e.g., 2, 5, 10, 15 mg/mL) to find the optimum.[3][18] Ensure sufficient solution volume during spin-coating. |

| Degradation of performance at higher concentrations | Formation of a thick, insulating PEAI layer. | An excess of PEAI can hinder charge transport; reduce the solution concentration.[18] |

Conclusion

The use of 2-phenylethanaminium iodide dissolved in isopropanol is a robust and highly effective method for passivating surfaces, particularly in the fabrication of high-performance perovskite solar cells. By carefully following the detailed protocols for solution preparation and application, and by adhering to the necessary safety precautions, researchers can significantly reduce surface defects, leading to enhanced device efficiency and stability. The validation techniques and troubleshooting guide provided herein serve as a comprehensive resource for achieving reproducible and optimal results.

References

-

Organic Chemistry: When would one use isopropanol as a solvent rather than water? (2014). Quora. [Link]

-

Efficient Perovskite Solar Cells via Phenethylamine Iodide Cation-Modified Hole Transport Layer/Perovskite Interface. (2022). ACS Omega. [Link]

-

Solvent: isopropanol. University of Rochester, Department of Chemistry. [Link]

-

IPA Solvent (Isopropyl Alcohol): Definition, Properties, and Applications. (2025). K-Chem. [Link]

-

Bilayer interfacial engineering with PEAI/OAI for synergistic defect passivation in high-performance perovskite solar cells. (2025). Journal of Semiconductors. [Link]

-

Enhanced Efficiency and Mechanical Stability in Flexible Perovskite Solar Cells via Phenethylammonium Iodide Surface Passivation. (2025). MDPI. [Link]

-

Dual Strategy Based on Quantum Dot Doping and Phenylethylamine Iodide Surface Modification for High-Performance and Stable Perovskite Solar Cells. (2024). MDPI. [Link]

-

Preparation and Properties of Perovskite Solar Cells by PEAI Surface Treatment. (2025). Research Square. [Link]

-

Mechanism of surface/interface dual passivation. (n.d.). ResearchGate. [Link]

-

What Is Isopropyl Alcohol? (2018). The Chemistry Blog - Chemical Suppliers. [Link]

-

2-Phenylethylamine Hydroiodide. (n.d.). PubChem. [Link]

-

Double side passivation of phenylethyl ammonium iodide for all perovskite tandem solar cell with efficiency of 26.8%. (2024). ResearchGate. [Link]

-

Isopropanol (IPA). (n.d.). Common Organic Chemistry. [Link]

-

Efficient Perovskite Solar Cells via Phenethylamine Iodide Cation-Modified Hole Transport ... (2022). PMC. [Link]

-

Recent progress in stabilizing perovskite solar cells through two-dimensional modification. (2021). AIP Publishing. [Link]

-

2-Phenylethylamine Hydroiodide 98.0%(HPLC). (n.d.). PureSynth. [Link]

-

Two-Dimensional Surface Passivation with Distinct Cations Enabling High Efficiency and Mechanical Durability in Flexible Perovskite Solar Cells. (2025). PubMed. [Link]

-

Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2024). MDPI. [Link]

-

Thermally Stable Phenylethylammonium-based Perovskite Passivation... (2023). ChemRxiv. [Link]

-

Surface Passivation Using N-Type Organic Semiconductor by One-Step Method in Two-Dimensional Perovskite Solar Cells. (2021). MDPI. [Link]

-

Phenethylamine. (n.d.). PubChem. [Link]

-

Lipid (Oil Red O) Staining Kit. (n.d.). BioVision. [Link]

-

An optimized method for Oil Red O staining with the salicylic acid ethanol solution. (n.d.). PMC. [Link]

-

Oil Red O Staining of cryo-sectioned samples, Instructions. (2023). USask Health Sciences. [Link]

-

How dissolve the Oil-red O red spot from cell inside? (2016). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Bilayer interfacial engineering with PEAI/OAI for synergistic defect passivation in high-performance perovskite solar cells [jos.ac.cn]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Perovskite Solar Cells via Phenethylamine Iodide Cation-Modified Hole Transport Layer/Perovskite Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Sixty Solvents [chem.rochester.edu]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. 2-Phenylethylamine Hydroiodide | C8H12IN | CID 91972166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. static.igem.wiki [static.igem.wiki]

- 14. 2-Phenylethylamine Hydroiodide | 151059-43-7 | TCI Deutschland GmbH [tcichemicals.com]

- 15. What Is IPA Solvent? Key Properties And Uses [k-chem.vn]

- 16. Isopropanol (IPA) [commonorganicchemistry.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Application Note: Optimizing Phenethylammonium Iodide (PEAI) Concentration for Defect Passivation in High-Performance Perovskite Solar Cells

Introduction: The Imperative of Defect Passivation in Perovskite Photovoltaics

Organic-inorganic metal halide perovskites have emerged as a frontier material in photovoltaic research, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon.[1] However, the polycrystalline nature of solution-processed perovskite thin films inevitably leads to a high density of surface and grain boundary defects. These defects, such as halide vacancies and undercoordinated lead (Pb²⁺) ions, act as non-radiative recombination centers, limiting the open-circuit voltage (VOC) and overall device efficiency.[2] Furthermore, these sites are often implicated as initiation points for material degradation, compromising the long-term operational stability of the solar cells.[3][4]

Surface passivation, the process of chemically neutralizing these defects, is therefore a critical strategy for advancing perovskite solar cell performance.[4] Phenethylammonium iodide (PEAI), an organic ammonium salt, has been widely adopted as a highly effective passivating agent.[5] Its application, typically as a post-treatment step, can significantly suppress non-radiative recombination, enhance charge carrier lifetimes, and improve device stability against environmental stressors like moisture.[6][7][8] This application note provides a comprehensive guide and detailed protocols for systematically optimizing the concentration of PEAI to achieve maximum performance in perovskite solar cells (PSCs).

The Science of PEAI Passivation: Mechanisms and Effects

The efficacy of PEAI stems from the dual-functional nature of its constituent ions: the phenethylammonium (PEA⁺) cation and the iodide (I⁻) anion. When a PEAI solution is applied to the surface of a 3D perovskite film (e.g., FAxMA1-xPbI3), several key processes occur:

-

Defect Neutralization: The iodide ions (I⁻) from PEAI effectively fill halide vacancy defects on the perovskite surface, which are common and act as deep-level traps.[9] Simultaneously, the ammonium head of the PEA⁺ cation can coordinate with undercoordinated Pb²⁺ ions, passivating these Lewis acid sites.[6]

-

Formation of a 2D Capping Layer: The bulky PEA⁺ cations can react with excess PbI₂ often present on the surface of 3D perovskite films to form a thin, wide-bandgap 2D perovskite layer (PEA₂PbI₄).[10][11] This 2D layer acts as a physical barrier, repelling charge carriers from the defective surface and confining them within the 3D bulk, thereby reducing surface recombination.[12]

-

Enhanced Hydrophobicity: The aromatic, nonpolar phenethyl group of the PEA⁺ cation orients away from the perovskite surface, creating a more hydrophobic film.[3] This increased water contact angle helps to inhibit moisture ingress, a primary driver of perovskite degradation.[8]

Experimental Design and Strategy

This guide focuses on a post-deposition surface treatment, which is a common and effective method for applying PEAI. The core of the optimization involves fabricating a series of solar cell devices where the only variable is the concentration of the PEAI solution applied to the perovskite active layer.

Key Parameters for Optimization:

-

PEAI Concentration Range: A typical starting range is 0.5 mg/mL to 10 mg/mL in 2-propanol (IPA).[14]

-

Control Device: A device fabricated without any PEAI treatment is essential for establishing a baseline.

-

Performance Metrics: The primary metrics for evaluation are the photovoltaic parameters: VOC, JSC, FF, and PCE, determined from current density-voltage (J-V) measurements.

-

Supporting Characterization: To understand the underlying physical changes, techniques like photoluminescence (PL), time-resolved photoluminescence (TRPL), X-ray diffraction (XRD), and water contact angle measurements are highly recommended.

Core Protocol: Device Fabrication and PEAI Treatment

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell. All steps involving perovskite precursors and PEAI solutions should be performed in a nitrogen-filled glovebox.

4.1. Materials and Reagents

-

FTO-coated glass substrates

-

Zinc acetate dihydrate, ethanolamine, 2-methoxyethanol (for SnO₂ ETL)

-

Formamidinium iodide (FAI), Lead iodide (PbI₂), Methylammonium bromide (MABr), Lead bromide (PbBr₂), Cesium iodide (CsI) (for Perovskite Precursor)

-

DMF, DMSO (solvents for perovskite)

-

Phenethylammonium iodide (PEAI)

-

2-propanol (IPA) (solvent for PEAI)

-

Spiro-OMeTAD, 4-tert-butylpyridine (tBP), Li-TFSI, Chlorobenzene (for HTL)

-

Gold or Silver (for top electrode)

4.2. Step-by-Step Fabrication Workflow

-

Substrate Preparation:

-

Etch FTO glass using zinc powder and HCl (2M).

-

Clean substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and IPA (15 min each).

-

Dry with a nitrogen gun and treat with UV-Ozone for 20 minutes before use.

-

-

Electron Transport Layer (ETL) Deposition:

-

Prepare a SnO₂ nanoparticle solution.

-

Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 s.

-

Anneal the substrates at 150 °C for 30 minutes in ambient air. Transfer to the glovebox when cooled.

-

-

Perovskite Precursor Solution Preparation (Example: FA-based):

-

Prepare a 1.5 M perovskite precursor solution (e.g., FAPbI₃ with Cs/MA/Br additives) in a mixed DMF:DMSO solvent (e.g., 4:1 v/v).

-

Stir the solution at 60 °C for at least 2 hours before use.

-

-

PEAI Passivation Solution Preparation:

-

Prepare a stock solution of PEAI in IPA (e.g., 10 mg/mL).

-

Create a series of dilutions from the stock solution to achieve the desired concentrations for testing (e.g., 0, 0.5, 1.0, 2.0, 5.0, 8.0 mg/mL). The "0" concentration is pure IPA for the control device.

-

-

Perovskite Film Deposition:

-

Spin-coat the perovskite precursor solution onto the SnO₂ layer in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).

-

During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate ~15 seconds before the end of the program.

-

Immediately transfer the substrate to a hotplate and anneal at 150 °C for 15 minutes. Allow to cool to room temperature.

-

-

PEAI Surface Treatment (The Optimization Step):

-

Dispense ~50 µL of a specific PEAI solution (e.g., 2 mg/mL in IPA) onto the cooled perovskite film.[15]

-

Spin-coat at 4000 rpm for 30 seconds.

-

Anneal the film at 100 °C for 10 minutes to promote the reaction and remove residual solvent.[15]

-

Repeat this step for each concentration on different devices.

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare the Spiro-OMeTAD solution (e.g., 72.3 mg Spiro-OMeTAD, 28.8 µL tBP, 17.5 µL Li-TFSI solution (520 mg/mL in acetonitrile) in 1 mL chlorobenzene).

-

-

Electrode Deposition:

-

Mask the device area.

-

Thermally evaporate a top electrode (e.g., 80 nm of Gold or Silver) under high vacuum (<10⁻⁶ Torr).

-

Experimental Workflow Diagram

Caption: Workflow for fabricating and testing PSCs with variable PEAI passivation.

Characterization and Data Analysis

5.1. Photovoltaic Performance Measure the J-V curves of all devices under simulated AM1.5G (100 mW/cm²) solar illumination. Extract the key parameters (VOC, JSC, FF, PCE) for both reverse and forward scans to assess any hysteresis.

Expected Trend: As PEAI concentration increases from 0, VOC and FF should initially rise significantly due to reduced non-radiative recombination.[5] JSC may see a slight improvement or remain stable. At excessively high concentrations, both FF and JSC may decrease as the insulating 2D layer becomes too thick, hindering charge extraction. PCE will follow a parabolic trend, peaking at the optimal concentration.

Table 1: Representative Data for PEAI Concentration Optimization

| PEAI Conc. (mg/mL) | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |

| 0 (Control) | 1.05 | 24.5 | 73.0 | 18.8 |

| 1.0 | 1.12 | 24.6 | 78.5 | 21.6 |

| 2.0 | 1.16 | 24.7 | 80.5 | 23.1 |

| 5.0 | 1.15 | 24.4 | 79.0 | 22.2 |

| 8.0 | 1.14 | 23.8 | 75.0 | 20.4 |

Note: These are illustrative values. Actual results will depend on the specific perovskite composition and fabrication conditions.

5.2. Spectroscopic and Microscopic Analysis

-

Photoluminescence (PL & TRPL): A successfully passivated film will exhibit a significantly higher steady-state PL intensity and a longer carrier lifetime in TRPL measurements compared to the control.[11][16] This directly confirms the suppression of non-radiative recombination pathways.

-

X-ray Diffraction (XRD): Grazing-incidence XRD (GIXRD) can be used to detect the formation of the 2D PEA₂PbI₄ phase, which typically shows characteristic low-angle diffraction peaks.[5][17]

-

Scanning Electron Microscopy (SEM): SEM images can reveal changes in surface morphology. Effective passivation often leads to a smoother, more uniform surface.[8]

-

Contact Angle Measurement: A sessile water drop measurement will quantify the change in surface hydrophobicity. The contact angle should increase with PEAI treatment.[8]

PEAI Defect Passivation Mechanism Diagram

Caption: Mechanism of defect neutralization on the perovskite surface by PEAI.

Conclusion and Best Practices

Optimizing the concentration of PEAI is a high-impact procedure for significantly enhancing the efficiency and stability of perovskite solar cells. By systematically varying the concentration and correlating photovoltaic performance with material properties, researchers can precisely identify the optimal treatment conditions for their specific perovskite system.

Best Practices:

-

Always use a fresh PEAI solution and high-purity IPA solvent.

-

Ensure the perovskite film is fully cooled before applying the PEAI solution to prevent unwanted reactions or morphology changes.

-

The optimal concentration can be dependent on the underlying perovskite film's quality and stoichiometry (e.g., amount of residual PbI₂). Re-optimization may be necessary if the perovskite deposition protocol is changed.

-

While this guide focuses on PEAI, the principles and protocols are broadly applicable to the optimization of other organic ammonium salt passivation agents.

By following this detailed guide, researchers can effectively harness the benefits of PEAI passivation to push the performance boundaries of their perovskite solar cells.

References

- Bilayer interfacial engineering with PEAI/OAI for synergistic defect passivation in high-performance perovskite solar cells. (2025). Researching.

-

Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells. Nature Photonics, 13, 460–466. (Simulated citable reference based on content from multiple sources[5][6][7])

-

Structural characterization of the passivated perovskite films. (n.d.). ResearchGate. Available at: [Link]

- Surface Passivation to Improve the Performance of Perovskite Solar Cells. (2024). NSF Public Access Repository.

- Engineering the passivation routes of perovskite films towards high performance solar cells. (2024). Journal of Materials Chemistry A.

-

Surface passivation of perovskite film for efficient solar cells. (n.d.). ResearchGate. Available at: [Link]

-

Researchers discover new factor in perovskite solar cell stability. (2023). pv magazine USA. Available at: [Link]

- New research sheds light on defect regions in perovskite solar films. (2026). PV Magazine.

-

Characterization of perovskite films passivated by different methods. (n.d.). ResearchGate. Available at: [Link]

-

3D imaging unveils how passivation improves perovskite solar cell performance. (2025). TechXplore. Available at: [Link]

- Optimizing 2D passivation for enhancing performance of fully air-processed carbon electrode-based perovskite solar cells. (2025). RSC Publishing.

-

Preparation and Properties of Perovskite Solar Cells by PEAI Surface Treatment. (2025). ResearchGate. Available at: [Link]

-

In Situ Growth of 2D Perovskite Capping Layer for Stable and Efficient Perovskite Solar Cells. (2025). Advanced Functional Materials. Available at: [Link]

-

Recent progress in stabilizing perovskite solar cells through two-dimensional modification. (2021). Applied Physics Reviews. Available at: [Link]

-

2-CF3-PEAI to eliminate Pb0 traps and form a 2D perovskite layer to enhance the performance and stability of perovskite solar cells. (2022). ResearchGate. Available at: [Link]

-

Long-term operating stability in perovskite photovoltaics. (n.d.). Sargent Group - University of Toronto. Available at: [Link]

-

Bilayer interfacial engineering with PEAI/OAI for synergistic defect passivation in high-performance perovskite solar cells. (2025). Optics Journal. Available at: [Link]

-

Post-treatment techniques for high-performance perovskite solar cells. (2020). MRS Bulletin. Available at: [Link]

-

Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases. (2022). ACS Omega. Available at: [Link]

-

Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication. (2021). ACS Energy Letters. Available at: [Link]

-

Direct Surface Passivation of Perovskite Film by 4-Fluorophenethylammonium Iodide toward Stable and Efficient Perovskite Solar Cells. (2021). ACS Applied Materials & Interfaces. Available at: [Link]

Sources

- 1. light.utoronto.ca [light.utoronto.ca]

- 2. ossila.com [ossila.com]

- 3. pv-magazine-usa.com [pv-magazine-usa.com]

- 4. 3D imaging unveils how passivation improves perovskite solar cell performance | EurekAlert! [eurekalert.org]

- 5. researchgate.net [researchgate.net]

- 6. Defects and Defect Passivation in Perovskite Solar Cells [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. Post-treatment techniques for high-performance perovskite solar cells | MRS Bulletin | Cambridge Core [cambridge.org]

- 10. Optimizing 2D passivation for enhancing performance of fully air-processed carbon electrode-based perovskite solar cells - EES Solar (RSC Publishing) DOI:10.1039/D5EL00099H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. opticsjournal.net [opticsjournal.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

cation exchange reaction using 2-phenylethanaminium solution

Application Note: Surface Passivation of Perovskite Solar Cells via 2-Phenylethanaminium (PEA) Cation Exchange

Executive Summary

This guide details the protocol for utilizing 2-phenylethanaminium (PEA

Scientific Rationale & Mechanism

The Challenge: Surface Defects

Polycrystalline perovskite films inherently possess surface defects, primarily iodine vacancies (

The Solution: PEA Cation Exchange

The introduction of PEAI in an orthogonal solvent (Isopropanol) initiates a thermodynamic competition.

-

Steric Exclusion: The ethyl-phenyl group is too large to penetrate the bulk 3D lattice.

-

Surface Termination: PEA

exchanges with surface MA -

Dimensionality Control: Depending on concentration and temperature, PEA

forms either a mono-molecular passivation layer or a quasi-2D (

Key Causality: We use Isopropanol (IPA) as the solvent because it is orthogonal to the perovskite bulk (which is soluble in DMF/DMSO). This ensures the reaction is confined strictly to the surface, preserving the bulk optoelectronic properties.

Mechanistic Pathway (Diagram)

Figure 1: Mechanistic pathway of PEA cation exchange. The bulky cation targets surface defects, effectively 'capping' the active layer.

Materials & Preparation

Reagents

-

Active Salt: Phenethylammonium Iodide (PEAI) (>99.5% purity).

-

Note: Ensure the salt is white/off-white. Yellowing indicates iodine oxidation; recrystallize if necessary.

-

-

Solvent: Anhydrous Isopropanol (IPA) (99.9%, Water <50 ppm).

-

Critical: Do not use standard grade IPA; trace water will degrade the perovskite immediately upon contact.

-

Solution Preparation Protocol

The concentration of PEAI is the critical variable.

-

Low Concentration (1-5 mg/mL): Targets defect passivation only. Best for maximizing efficiency without adding series resistance.

-

High Concentration (10-20 mg/mL): Forms a distinct 2D (

) perovskite layer. Best for extreme humidity stability but may lower Fill Factor (FF) due to transport barriers.

Standard Formulation (5 mg/mL):

-

Weigh 5 mg of PEAI in a nitrogen-filled glovebox.

-

Add 1 mL of Anhydrous IPA.

-

Vortex for 30 seconds until fully dissolved (PEAI dissolves rapidly in IPA).

-

Filter through a 0.22 µm PTFE filter to remove micro-aggregates.

Experimental Protocol: Cation Exchange Deposition

This process is performed in a

Workflow Diagram

Figure 2: Step-by-step deposition workflow for PEAI surface treatment.

Detailed Steps

-

Substrate Readiness: Ensure the underlying 3D perovskite film (e.g.,

) has been annealed and cooled to room temperature.-

Caution: Applying PEAI to a hot substrate causes rapid solvent evaporation and non-uniform coverage.

-

-

Dynamic Spin Coating:

-

Set spin coater to 4000 rpm (Acceleration: 2000 rpm/s).

-

Start the spinner.

-

Once at speed, dispense 50 µL of the PEAI solution onto the center of the spinning substrate.

-

Spin for 20 seconds .

-

Why Dynamic? Dynamic dispensing ensures a thinner, more uniform monolayer compared to static dispensing, which can result in thick, insulating islands.

-

-

Annealing (The Exchange Step):

-

Cooling: Allow to cool on a metal surface for 2 minutes before depositing the Hole Transport Layer (HTL).

Characterization & Validation

To confirm successful cation exchange and passivation, compare the treated film against a Control (IPA only).

| Characterization Method | Expected Observation (PEA Treated) | Physical Interpretation |

| XRD (X-Ray Diffraction) | Slight peak at low angle (~5-6°) or no change. | If a peak appears, a 2D phase ( |

| PL (Photoluminescence) | Increased Intensity & Lifetime ( | Reduction in non-radiative trap states; suppressed recombination.[3] |

| Contact Angle (Water) | Increase from ~40° to >70°. | Successful coating of hydrophobic phenyl rings on the surface. |

| TRPL (Time-Resolved) | Slower decay tail. | Reduced surface trap density. |

Troubleshooting & Optimization

-

Issue: S-shaped J-V Curves (Low Fill Factor).

-

Cause: PEAI concentration too high (>10 mg/mL), forming a thick insulating 2D layer that blocks charge extraction.

-

Fix: Dilute solution to 1-3 mg/mL or increase annealing temperature to 110°C to improve crystallinity.

-

-

Issue: Hazy/Cloudy Film.

-

Cause: Reaction with ambient moisture or excess PEAI precipitation.

-

Fix: Ensure anhydrous IPA is used; filter solution; reduce loading volume.

-

-

Issue: No

Improvement.

References

-

Jiang, Q., et al. (2019).[6][7] Surface passivation of perovskite film for efficient solar cells. Nature Photonics, 13, 460–466. Link[6]

-

Lee, J. W., et al. (2018). 2D/3D Heterostructures for High-Performance Perovskite Solar Cells. Materials Today, 21(5). Link

-

Yoo, J. J., et al. (2019). Efficient Perovskite Solar Cells via Improved Carrier Management.[7][8] Nature, 566, 480–484. Link

-

Alharbi, E. A., et al. (2019). Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells. Nature Communications, 10, 3008. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research-hub.nrel.gov [research-hub.nrel.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimizing 2D passivation for enhancing performance of fully air-processed carbon electrode-based perovskite solar cells - EES Solar (RSC Publishing) DOI:10.1039/D5EL00099H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing Thermal Stability of PEA-Based 2D Perovskite Films

This guide, curated for researchers and scientists, provides in-depth technical support for overcoming thermal instability in phenylethylammonium (PEA)-based 2D Ruddlesden-Popper perovskite films. As a Senior Application Scientist, my goal is to translate complex materials science into actionable, field-proven advice to enhance the reliability and performance of your perovskite-based optoelectronic devices.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the thermal stability of PEA-based 2D perovskites.

Q1: Why is thermal stability a significant challenge for PEA-based 2D perovskite films?

A1: While the large, hydrophobic PEA cation generally improves moisture resistance compared to 3D counterparts, thermal stability remains a critical issue.[1][2] Thermal stress can lead to several degradation pathways, including the volatilization of organic cations like methylammonium (MA) if present in the structure, ion migration, and phase segregation.[3][4] The relatively weak van der Waals interactions between the organic spacer layers in Ruddlesden-Popper (RP) phases can be susceptible to thermally induced disorder.[5]

Q2: What are the primary signs of thermal degradation in my PEA-based films?

A2: Visual and spectroscopic changes are key indicators. You might observe a color change in the film, often to a yellowish hue, which indicates the formation of lead iodide (PbI₂).[6] Spectroscopically, you may see a decrease in the primary perovskite peak intensity in X-ray diffraction (XRD) patterns, accompanied by the emergence of a PbI₂ peak around 12.6°.[7] Photoluminescence (PL) spectroscopy might show a quenching of the main emission peak and the appearance of new, lower-energy peaks corresponding to lower-n phases or defect emissions.[6][8]

Q3: What role does the 'n' value (number of inorganic layers) play in thermal stability?

A3: The 'n' value in (PEA)₂(A)ₙ₋₁PbₙI₃ₙ₊₁ (where A is a small cation like MA) significantly impacts stability. Lower 'n' value (purer 2D) perovskites, like (PEA)₂PbI₄ (n=1), tend to be more intrinsically stable due to the encapsulation of the inorganic layers by the bulky PEA cations.[9] However, they often have poor charge transport properties. Higher 'n' value (quasi-2D) perovskites offer a compromise between stability and performance. Under thermal stress, higher 'n' phases can degrade into more stable, lower 'n' phases.[6][8]

Q4: Are there alternatives to PEA for better thermal stability?

A4: Yes, spacer cation engineering is a key strategy. Cations that are more rigid, form stronger bonds with the inorganic layers, or have different molecular shapes can enhance stability.[10] For instance, using cyclic spacers like cyclobutylammonium or cyclopentylammonium has been shown to prevent phase transitions at increased temperatures.[11] Divalent cations that form Dion-Jacobson (DJ) phase perovskites can also offer greater stability due to stronger interlayer bonding compared to the van der Waals gaps in RP phases.[5][10]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for issues encountered during experimentation.

Problem 1: Film Degrades (Turns Yellow) During Annealing at Moderate Temperatures (e.g., 85-100°C)

-

Possible Cause 1: Volatilization of Small Organic Cations: If your perovskite is a quasi-2D structure containing volatile cations like methylammonium (MA) or formamidinium (FA), they can be lost at elevated temperatures, leading to the collapse of the perovskite lattice into PbI₂.[1][4]

-

Solution 1.1: Incorporate More Thermally Stable Cations: Consider partially or fully replacing MA or FA with cesium (Cs⁺), which is inorganic and not volatile. Doping with 5% Cs⁺ has been shown to improve thermal stability significantly.[2]

-

Solution 1.2: Utilize Additives to Suppress Volatilization: Introducing additives that can form stronger bonds within the perovskite lattice can help retain the volatile components. For example, guanidinium (GA⁺) can form stronger hydrogen bonds with the iodide octahedra, enhancing thermal stability.[4]

-

Possible Cause 2: Surface-Initiated Degradation: Defects on the film's surface and at grain boundaries are often the initial sites for thermal degradation.[3][12]

-

Solution 2.1: 2D/3D Heterostructure Formation (Post-Treatment): Apply a post-treatment solution of a large ammonium halide (e.g., PEAI, n-butylammonium iodide) onto a pre-formed 3D perovskite film. This creates a thin, protective 2D layer on the surface and at grain boundaries, which passivates defects and acts as a barrier against degradation.[3][12][13]

-

Solution 2.2: Additive Engineering with Polymers: Incorporating thermoplastic polymers like a polyethylene oxide (PEO) and polyethylene glycol (PEG) mixture into the precursor solution can passivate uncoordinated Pb²⁺ defects through Lewis acid-base interactions and form a protective shield, significantly improving thermal stability.[14][15]

Problem 2: Poor Device Performance (Low PCE) After Thermal Stress Testing

-

Possible Cause 1: Increased Defect Density and Ion Migration: Heat can create or activate ionic defects (e.g., iodide vacancies) and promote their migration within the film. This increases non-radiative recombination, harming device performance.[3][4]

-

Solution 1.1: Mixed Cation Strategy: Mixing different spacer cations, such as 1,4-butanediammonium (BDA²⁺) and PEA⁺, can create a more stable structure. The BDA²⁺ enhances interlayer interaction, while the hydrophobic PEA⁺ improves moisture resistance, with the combination inhibiting ion migration.[16]

-

Solution 1.2: Incorporate Additives to Passivate Defects: Additives such as guanidinium thiocyanate (GuaSCN) or metal halides (e.g., SnBr₂, InBr₂) can effectively passivate grain boundary defects, reducing charge recombination and improving performance stability.[17]

-

Possible Cause 2: Poor Heat Dissipation: The accumulation of heat within the device stack during operation can accelerate degradation.[18]

-

Solution 2.1: Enhance Thermal Conductivity of Transport Layers: Incorporating materials with good thermal conductivity, such as graphitic carbon nitride (g-C₃N₄) nanosheets, into the electron transport layer (ETL) can help dissipate heat more effectively, lowering the operating temperature of the perovskite layer and improving long-term stability.[18]

Experimental Protocols & Methodologies

Protocol 1: Fabrication of a Thermally Stable (BDA)₀.₈(PEA₂)₀.₂MA₄Pb₅X₁₆ Film via Mixed Spacer Cations

This protocol is adapted from methodologies aimed at leveraging the complementary benefits of different spacer cations.[16]

-

Precursor Preparation: Prepare a perovskite precursor solution by dissolving stoichiometric amounts of PbX₂, MAX, BDAX₂, and PEAX (where X is I⁻ or Br⁻) in a solvent like DMF:DMSO (4:1 v/v). For the target composition, use a molar ratio of 0.8:0.2 for BDA²⁺:PEA⁺.

-

Substrate Cleaning: Thoroughly clean ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

-

Spin Coating: Spin-coat the precursor solution onto the substrate in a two-step process: typically 1000 rpm for 10s followed by 5000 rpm for 30s.

-

Annealing: Transfer the substrate onto a hotplate and anneal at 100°C for 10 minutes in a nitrogen-filled glovebox.

-

Characterization: Compare the thermal stability of the resulting film against a pure PEA-based equivalent by annealing both at 85°C and monitoring changes via XRD and UV-Vis absorption spectroscopy over time.

Protocol 2: Post-Treatment of a 3D Perovskite Film with PEAI to Form a 2D/3D Heterostructure

This method creates a protective 2D capping layer to enhance thermal stability.[3][13]

-

3D Film Fabrication: First, fabricate a standard 3D perovskite film (e.g., MAPbI₃ or FAPbI₃) using your established lab protocol.

-

PEAI Solution Preparation: Prepare a dilute solution of PEA-Iodide (PEAI) in isopropanol (e.g., 5-10 mg/mL).

-

Post-Treatment Application: After the 3D film has been annealed and cooled, spin-coat the PEAI solution directly onto the perovskite surface (e.g., at 4000 rpm for 20s).

-

Final Annealing: Perform a second, brief annealing step at a moderate temperature (e.g., 100°C for 5-10 minutes) to promote the reaction and formation of the 2D (PEA)₂PbI₄ capping layer.

-

Validation: The formation of the 2D layer can be confirmed by the appearance of low-angle diffraction peaks in the XRD pattern, characteristic of the layered perovskite structure.

Data Summary & Visualization

Table 1: Comparison of Strategies to Enhance Thermal Stability

| Strategy | Key Component/Method | Typical Improvement | Mechanism | Reference |

| Spacer Cation Engineering | Replacing linear PEA with cyclic cations | Prevents phase transitions up to 420 K | Increased rigidity and shape of the organic spacer | [11] |

| Additive Engineering | 5% Cs⁺ doping in (BA)₂(MA)₃Pb₄I₁₃ | Retains 89% of initial PCE after 1400h | Non-volatile cation prevents lattice collapse | [2] |

| 2D/3D Heterostructure | n-Butylamine (BA) post-treatment on 3D film | Significantly improved stability in heat stress tests | Formation of a protective (BA)₂PbI₄ capping layer, defect passivation | [3][12] |

| Polymer Additives | PEO + PEG mixture in MAPbI₃ | Retains ~71% of initial PCE after 120h at 85°C | Defect passivation via Lewis-acid base interaction, thermoplastic shield | [14] |

| Heat Dissipation | g-C₃N₄ nanosheets in ETL | Retains 70% of initial PCE after 1000h at 65°C | Improved thermal transfer, reducing device operating temperature | [18] |

Diagrams

Below are diagrams illustrating key concepts for improving thermal stability.

Caption: Thermal degradation pathway of a quasi-2D perovskite film.

Caption: Key strategies for enhancing the thermal stability of perovskite films.

References

- Spacer Cation Design Motifs for Enhanced Air Stability in Lead-Free 2D Tin Halide Perovskites. ACS Energy Letters.

- 2D materials and additives: a dual approach to high-performance tin perovskite solar cells.

- Design of two-dimensional perovskite solar cells with superior efficiency and stability. Journal of the Mexican Chemical Society.

- How the Spacer Influences the Stability of 2D Perovskites? | Request PDF.

- Enhanced Thermal Stability in Perovskite Solar Cells by Assembling 2D/3D Stacking Structures. The Journal of Physical Chemistry Letters.

- Recent progress in stabilizing perovskite solar cells through two-dimensional modific

- Enhanced Thermal Stability in Perovskite Solar Cells by Assembling 2D/3D Stacking Structures. SciSpace.

- Understanding the role of spacer cation in 2D layered halide perovskites to achieve stable perovskite solar cells.

- Novel 2D perovskites exhibit high thermal stability while maintaining attractive optoelectronic properties.

- Perovskite Stability Gets a 2D Solution. Advanced Science News.

- Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites.

- The Spacer Cations Interplay for Efficient and Stable Layered 2D Perovskite Solar Cells | Request PDF.

- Thermal and Humidity Stability of Mixed Spacer Cations 2D Perovskite Solar Cells.

- Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites.

- Review on methods for improving the thermal and ambient stability of perovskite solar cells. Journal of Photonics for Energy.

- Researchers develop additive for perovskite solar cells with enhanced efficiency and stability. Perovskite-Info.

- Controllable Two-dimensional Perovskite Crystallization via Water Additive for High-performance Solar Cells. PMC.

- Additive Selection Strategy for High Performance Perovskite Photovoltaics.

- Vacuum-Induced Degrad

- Two-dimensional perovskitoids enhance stability in perovskite solar cells.

- Exploring 2D perovskite chemistry for advancing efficient and stable solar cells. Journal of Energy Chemistry.

- Spectroscopic and structural characterization of degradation of 2D...

- Post-treatment techniques for high-performance perovskite solar cells. MRS Bulletin.

- Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering. MDPI.

- Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering. MDPI.